molecular formula C7H3ClN2O B13959232 4-Cyanopyridine-2-carbonyl chloride CAS No. 640296-18-0

4-Cyanopyridine-2-carbonyl chloride

Cat. No.: B13959232
CAS No.: 640296-18-0
M. Wt: 166.56 g/mol
InChI Key: WQGRQYZSELACNH-UHFFFAOYSA-N
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Description

2-Pyridinecarbonyl chloride, 4-cyano- is an organic compound with the molecular formula C7H3ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-pyridinecarbonyl chloride, 4-cyano- typically involves the chlorination of 2-pyridinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

C6H4NO2+SOCl2C6H4ClNO+SO2+HCl\text{C6H4NO2} + \text{SOCl2} \rightarrow \text{C6H4ClNO} + \text{SO2} + \text{HCl} C6H4NO2+SOCl2→C6H4ClNO+SO2+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods

In an industrial setting, the production of 2-pyridinecarbonyl chloride, 4-cyano- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of hazardous reagents like thionyl chloride. The use of automated systems ensures consistent quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbonyl chloride, 4-cyano- undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-pyridinecarboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to 2-pyridinecarboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines (e.g., aniline) under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic substitution: Corresponding substituted pyridine derivatives.

    Hydrolysis: 2-Pyridinecarboxylic acid.

    Reduction: 2-Pyridinecarboxaldehyde.

Scientific Research Applications

2-Pyridinecarbonyl chloride, 4-cyano- is used extensively in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Intermediate in the production of drugs with anti-inflammatory and anticancer properties.

    Industry: Utilized in the manufacture of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-pyridinecarbonyl chloride, 4-cyano- involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in various synthetic pathways to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarbonyl chloride, 4-cyano- is unique due to the presence of both the carbonyl chloride and cyano groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its reactivity and versatility make it a valuable intermediate in organic synthesis .

Properties

CAS No.

640296-18-0

Molecular Formula

C7H3ClN2O

Molecular Weight

166.56 g/mol

IUPAC Name

4-cyanopyridine-2-carbonyl chloride

InChI

InChI=1S/C7H3ClN2O/c8-7(11)6-3-5(4-9)1-2-10-6/h1-3H

InChI Key

WQGRQYZSELACNH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C#N)C(=O)Cl

Origin of Product

United States

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